Phosphorus trichloride

概述

描述

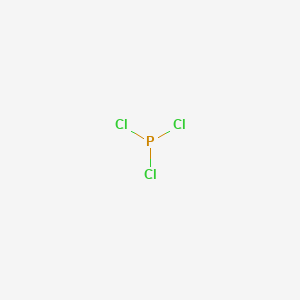

Phosphorus trichloride (PCl₃) is a volatile, toxic, and highly reactive inorganic compound with the chemical formula PCl₃. It consists of one phosphorus atom covalently bonded to three chlorine atoms, forming a trigonal pyramidal molecular geometry with a bond angle of 107.8° . PCl₃ is a colorless liquid with a pungent odor and reacts violently with water to produce phosphorous acid (H₃PO₃) and hydrochloric acid (HCl) . Industrially, it is synthesized by reacting white phosphorus with chlorine gas: $$ \text{P}4 + 6\text{Cl}2 \rightarrow 4\text{PCl}_3 $$

Key applications include its use as a precursor for agrochemicals (e.g., glyphosate), plasticizers, and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: Phosphorus trichloride is typically prepared by the reaction of elemental phosphorus with chlorine gas. The reaction is highly exothermic and must be carefully controlled to prevent explosions.

[ \text{P}_4 + 6 \text{Cl}_2 \rightarrow 4 \text{PCl}_3 ]

Industrial Production Methods: In industrial settings, this compound is produced in large quantities by the direct chlorination of white phosphorus. The process involves passing chlorine gas over molten white phosphorus in a controlled environment. The reaction is carried out in a chlorinator, and the this compound formed is distilled to obtain a pure product.

Types of Reactions:

Oxidation: this compound can be oxidized to phosphorus oxychloride (( \text{POCl}_3 )) by reaction with oxygen or chlorine.

[ \text{PCl}_3 + \frac{1}{2} \text{O}_2 \rightarrow \text{POCl}_3 ]

Hydrolysis: this compound reacts with water to form phosphorous acid (( \text{H}_3\text{PO}_3 )) and hydrochloric acid (( \text{HCl} )).

[ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ]

Substitution: this compound can undergo substitution reactions with alcohols and amines to form phosphite esters and phosphoramides, respectively.

Common Reagents and Conditions:

Oxidation: Oxygen or chlorine gas, typically at elevated temperatures.

Hydrolysis: Water, usually at room temperature.

Substitution: Alcohols or amines, often in the presence of a base to neutralize the hydrochloric acid formed.

Major Products Formed:

Oxidation: Phosphorus oxychloride.

Hydrolysis: Phosphorous acid and hydrochloric acid.

Substitution: Phosphite esters and phosphoramides.

科学研究应用

Synthesis of Organophosphorus Compounds

Phosphorus trichloride plays a crucial role in the synthesis of various organophosphorus compounds, which are essential in multiple sectors. The following reactions are notable:

- Phosphites and Phosphonates Production : PCl₃ reacts with alcohols or alkoxides to yield phosphites and phosphonates, which serve as building blocks for flame retardants, lubricant additives, and corrosion inhibitors .

- Phosphine Oxides and Phosphine Sulfides : These compounds can be synthesized through reactions involving PCl₃ with oxygen or sulfur sources .

- Chlorination Reactions : PCl₃ is utilized as a chlorinating agent to introduce chlorine atoms into organic molecules, facilitating the formation of various chlorinated compounds .

Catalyst and Reagent in Organic Synthesis

PCl₃ is employed as a catalyst or reagent in several organic reactions:

- Appel Reaction : Used for converting alcohols to alkyl chlorides.

- Atherton-Todd Reaction : Facilitates the synthesis of aryl phosphonates.

- Perkow Reaction : Involves the formation of phosphorus-containing functional groups .

These reactions are vital for producing pharmaceuticals, agrochemicals, and specialty chemicals.

Industrial Applications

This compound is integral to numerous industrial processes:

- Manufacture of Flame Retardants : It is a key intermediate in producing flame retardants used in plastics and textiles .

- Production of Surfactants and Sequestrants : PCl₃ is involved in creating surfactants that enhance the effectiveness of detergents and cleaning agents .

- Gasoline Additives and Plasticizers : It contributes to improving fuel performance and plastic flexibility .

Case Study 1: Agricultural Applications

PCl₃ is a precursor for glyphosate, one of the most widely used herbicides globally. The synthesis involves reacting PCl₃ with methanol to produce trimethyl phosphite, which is further processed into glyphosate. This application underscores the compound's significance in modern agriculture .

Case Study 2: Pharmaceutical Industry

In pharmaceuticals, PCl₃ facilitates the synthesis of various active pharmaceutical ingredients (APIs) by introducing phosphorus functionalities that enhance biological activity. Its role as a reagent in drug synthesis highlights its importance in developing new therapeutic agents .

Emerging Trends and Future Prospects

Recent trends indicate a shift towards more environmentally friendly processes that utilize this compound:

- Green Chemistry Approaches : Researchers are exploring alternatives such as phosphinates for organophosphorus synthesis, aiming to reduce environmental impact while maintaining efficiency .

- Biopolymers Development : The potential use of PCl₃ in creating next-generation biopolymers is being investigated, which could lead to sustainable materials with advanced functionalities .

Technical Challenges

Despite its extensive applications, the use of this compound faces challenges:

- Toxicity Management : PCl₃ is highly corrosive and poses health risks upon exposure. Effective safety protocols are essential in handling this compound to mitigate risks associated with its toxicity .

- Environmental Concerns : The hydrolysis products of this compound can lead to environmental pollution if not managed properly. Research into safer production methods is ongoing .

作用机制

Phosphorus trichloride exerts its effects through various mechanisms depending on the reaction it undergoes. For example, in hydrolysis, it reacts with water to form phosphorous acid and hydrochloric acid. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reactants and the conditions under which the reactions occur.

相似化合物的比较

Phosphorus trichloride shares structural and functional similarities with other Group 15 trichlorides and phosphorus-based compounds. Below is a detailed comparison:

Phosphoryl Chloride (POCl₃)

- Structure : POCl₃ features a tetrahedral geometry with a central phosphorus atom bonded to three chlorine atoms and one oxygen atom .

- Reactivity : Unlike PCl₃, POCl₃ reacts with water to form phosphoric acid (H₃PO₄) and HCl, though less violently due to the stabilizing effect of the phosphoryl (P=O) group .

- Applications : POCl₃ is widely used as a dehydrating agent, a catalyst in organic synthesis, and a precursor for flame retardants .

| Property | PCl₃ | POCl₃ |

|---|---|---|

| Molecular Weight (g/mol) | 137.33 | 153.33 |

| Boiling Point (°C) | 76 | 105.8 |

| Reactivity with H₂O | Violent (H₃PO₃ + HCl) | Moderate (H₃PO₄ + HCl) |

| Industrial Use | Agrochemicals | Flame retardants |

Arsenic Trichloride (AsCl₃)

- Structure : AsCl₃ adopts a similar trigonal pyramidal geometry to PCl₃, with arsenic replacing phosphorus .

- Reactivity: AsCl₃ hydrolyzes to arsenous acid (H₃AsO₃) and HCl. However, it is less reactive than PCl₃ due to arsenic’s lower electronegativity .

- Toxicity : AsCl₃ is significantly more toxic than PCl₃, with acute exposure leading to severe organ damage .

| Property | PCl₃ | AsCl₃ |

|---|---|---|

| Electronegativity (P/As) | 2.19 (P) | 2.18 (As) |

| Boiling Point (°C) | 76 | 130.2 |

| Hydrolysis Product | H₃PO₃ | H₃AsO₃ |

| Toxicity | High | Extreme |

Thionyl Chloride (SOCl₂)

- Reactivity : SOCl₂ reacts with water to form SO₂ and HCl, unlike PCl₃, which produces oxyacids. This makes SOCl₂ a preferred chlorinating agent in moisture-sensitive reactions .

- Applications: SOCl₂ is used to synthesize acyl chlorides and lithium-thionyl batteries, whereas PCl₃ is favored for organophosphorus compounds .

Research Findings and Analytical Challenges

- Air Monitoring : Standardized methods exist for measuring PCl₃ in air (e.g., NIOSH’s spectrophotometric colorimetric analysis), but phosphoryl chloride lacks validated protocols due to its reactivity with moisture .

- Synthetic Utility : PCl₃ reacts with heteroaryllithium compounds to form biaryls, a reaction exploited in synthesizing ligands for catalysis .

- Safety: PCl₃ is non-combustible but releases toxic fumes (HCl, POₓ) when heated. Emergency protocols emphasize avoiding water during firefighting .

生物活性

Phosphorus trichloride (PCl₃) is a colorless, fuming liquid with significant industrial applications, particularly in the production of organophosphorus compounds. While its utility is well-documented, understanding its biological activity is crucial for assessing its health risks, especially in occupational settings. This article reviews the biological effects of this compound, focusing on its toxicity, mechanisms of action, and case studies illustrating its impact on human health.

This compound reacts vigorously with water, undergoing hydrolysis to produce phosphorous acid (H₃PO₃) and hydrochloric acid (HCl):

This reaction is significant as it limits the systemic availability of this compound in biological tissues due to its rapid conversion into these acids upon contact with moisture. The hydrolysis products are responsible for many of the corrosive and irritant effects observed upon exposure to PCl₃ .

Acute Toxicity

This compound exhibits high acute toxicity, primarily affecting the skin, eyes, and respiratory tract. The following table summarizes key toxicological data:

| Exposure Route | LC50/LD50 Values | Effects Observed |

|---|---|---|

| Inhalation | 226 to >500 mg/m³ (rats) | Eye irritation, respiratory distress |

| Oral | 18 to 550 mg/kg bw (rats) | Stomach ulceration, nausea, vomiting |

| Dermal | 500 mg/kg bw (rabbits) | Skin corrosion |

The primary target tissues include mucous membranes and the respiratory tract. Symptoms of exposure can range from mild irritation to severe respiratory distress and systemic effects such as pulmonary edema .

Chronic Effects

Chronic exposure to this compound can lead to long-term health issues such as chronic bronchitis. Studies indicate that repeated inhalation can cause persistent irritation and inflammation of the respiratory tract . The potential for chronic effects is supported by findings from occupational exposure studies where workers reported symptoms consistent with bronchial sensitivity and lung function impairment after prolonged exposure .

Railroad Accident in Somerville, Massachusetts

In a notable incident involving a railroad accident in Somerville, Massachusetts, 17 individuals were exposed to a mixture containing this compound following a spill. Clinical evaluations revealed:

- Symptoms : Eye irritation, nausea, dyspnea.

- Pulmonary Function : Statistically significant decreases in vital capacity and other lung function parameters were observed among those closest to the spill site.

- Follow-up : One month post-exposure, some patients showed improvement in lung function tests .

Occupational Exposure Studies

A study conducted on chemical workers exposed to this compound reported acute poisoning symptoms such as:

- Burning eyes and throat

- Bronchitis

- Fever and leukocytosis

These symptoms typically resolved within several days but highlighted the compound's irritant properties on initial contact with mucous membranes .

The biological activity of this compound is largely attributed to its corrosive nature and the effects of its hydrolysis products. Upon contact with biological tissues:

- Corrosive Effects : Hydrochloric acid causes immediate irritation and damage to mucous membranes.

- Inflammatory Response : The irritant properties can lead to inflammation and potential long-term changes in lung function due to chronic irritation.

Despite concerns regarding mutagenicity, this compound has not demonstrated mutagenic activity in bacterial assays or in vivo studies involving chromosomal aberrations . However, the acidity from hydrolysis may induce local changes that could affect cellular integrity at the site of contact.

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis methods for phosphorus trichloride, and what precautions are necessary during its preparation?

Methodological Answer: PCl₃ is synthesized by reacting red phosphorus with chlorine gas in an anhydrous environment. The reaction is exothermic, requiring temperature control (~60–80°C) to prevent thermal runaway. Continuous distillation separates PCl₃ from unreacted phosphorus and byproducts like PCl₅. Key Precautions:

- Use a fume hood to avoid inhalation of Cl₂ and PCl₃ vapors.

- Ensure equipment is moisture-free to prevent violent hydrolysis (PCl₃ + H₂O → H₃PO₃ + HCl).

- Wear PPE (nitrile gloves, chemical goggles) and maintain emergency neutralizing agents (e.g., sodium bicarbonate) .

Q. How is the molecular geometry of this compound characterized experimentally?

Methodological Answer: PCl₃’s trigonal pyramidal structure (sp³ hybridization) is confirmed via:

- X-ray Crystallography: Determines bond lengths (P–Cl ≈ 2.04 Å) and bond angles (~100°).

- Vibrational Spectroscopy (IR/Raman): Identifies asymmetric stretching modes (∼510 cm⁻¹ for P–Cl).

- Dipole Moment Measurements: Validates lone pair orientation (experimental dipole moment: ∼0.97 D) .

Q. What are the primary applications of PCl₃ in organic synthesis?

Methodological Answer: PCl₃ serves as a chlorinating agent and precursor for organophosphorus compounds:

- Alcohol Chlorination: Converts R–OH to R–Cl (e.g., ethanol → chloroethane). Reaction requires anhydrous conditions to avoid hydrolysis .

- Synthesis of Phosphonic Acids: Reacts with Grignard reagents (RMgX) to form RPCl₂, hydrolyzed to RP(=O)(OH)₂ .

- Catalytic Intermediates: Facilitates POCl₃ and PSCl₃ production for agrochemicals .

Q. What safety protocols are critical when handling PCl₃ in laboratory settings?

Methodological Answer:

- Storage: Keep in sealed, corrosion-resistant containers under inert gas (N₂/Ar). Store in a ventilated, cool area away from oxidizers .

- Spill Management: Neutralize spills with dry sand or sodium bicarbonate; avoid water to prevent HCl release.

- Emergency Response: For eye exposure, rinse with water for 15+ minutes and seek immediate medical aid .

Advanced Research Questions

Q. How can researchers resolve mechanistic discrepancies in PCl₃’s role as a nucleophile?

Methodological Answer: Contradictions in nucleophilic pathways (e.g., attack via P’s lone pair vs. Cl⁻) are addressed through:

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates.

- Computational Modeling (DFT): Simulate transition states to identify electron density shifts.

- In Situ Spectroscopy (NMR/IR): Track intermediates like [PCl₃–AlCl₃] adducts to validate Lewis acid-base interactions .

Q. What analytical strategies detect impurities in PCl₃ samples, and how are they quantified?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies volatile impurities (e.g., PCl₅, HCl).

- Titrimetry: Quantifies free HCl using standardized NaOH with phenolphthalein.

- 31P NMR Spectroscopy: Detects phosphorus-containing byproducts (e.g., H₃PO₃) at δ ≈ 0–5 ppm .

Q. How does the choice of phosphorus allotrope affect PCl₃ synthesis efficiency?

Methodological Answer:

- Red Phosphorus: Preferred in labs due to controlled reactivity and lower pyrophoricity. Achieves ~85% yield with Cl₂ excess.

- White Phosphorus: Higher reactivity but poses explosion risks; requires strict temperature control (<60°C).

Optimization: Use ball-milled red phosphorus to increase surface area and reaction rate .

Q. What methodologies study the hydrolysis kinetics of PCl₃ under varying conditions?

Methodological Answer:

- Stopped-Flow Spectrophotometry: Monitors real-time HCl release (λ = 230 nm) in aqueous buffers.

- pH-Stat Titration: Measures H⁺ generation rate at controlled pH (e.g., 4–7).

- Activation Energy Calculation: Vary temperature (20–50°C) and apply Arrhenius equation to determine Eₐ .

Q. How does PCl₃ facilitate organophosphorus compound synthesis in catalytic cycles?

Methodological Answer: PCl₃ acts as a precursor in catalytic pathways:

- Phosphite Esters: Reacts with alcohols to form P(OR)₃, intermediates in pesticide synthesis.

- Vilsmeier-Haack Reaction: Generates chloroiminium ions for formylation reactions.

Key Intermediates: Isolate [RPCl₃]⁺ complexes via low-temperature crystallization and characterize via X-ray diffraction .

Q. How can computational models predict PCl₃’s reactivity in novel reactions?

Methodological Answer:

属性

IUPAC Name |

trichlorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3P/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIAAWCVCHQXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PCl3, Cl3P | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029687 | |

| Record name | Phosphorous trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus trichloride appears as a colorless or slightly yellow fuming liquid with a pungent and irritating odor resembling that of hydrochloric acid. Causes severe burns to skin, eyes and mucous membranes. Very toxic by inhalation, ingestion and skin absorption. Reacts with water to evolve hydrochloric acid, an irritating and corrosive gas apparent as white fumes. Used during electrodeposition of metal on rubber and for making pesticides, surfactants, gasoline additives, plasticizers, dyestuffs, textile finishing agents, germicides, medicinal products, and other chemicals., Colorless to yellow, fuming liquid with an odor like hydrochloric acid; [NIOSH], COLOURLESS OR YELLOW FUMING LIQUID WITH PUNGENT ODOUR., Colorless to yellow, fuming liquid with an odor like hydrochloric acid. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

169 °F at 760 mmHg (EPA, 1998), 76.1 °C, 76 °C, 169 °F | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Reacts with water, ethanol; soluble in benzene, chloroform, ether, Soluble in carbon tetrachloride, Solubility in water: reaction, Reacts | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.574 at 69.8 °F (EPA, 1998) - Denser than water; will sink, 1.574 at 21 °C, Relative density (water = 1): 1.6, 1.58 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.75 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.75 (air= 1), Relative vapor density (air = 1): 4.75, 4.75 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 69.8 °F (EPA, 1998), 120.0 [mmHg], 120 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 13.3, 100 mmHg at 69.8 °F, 100 mmHg | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

PRODUCT MAY CONTAIN UNREACTED PHOSPHORUS., TECHNICAL GRADE PHOSPHOROUS TRICHLORIDE HAS AN IMPURITY OF 1 PPM IRON., The commercial product contains ca. 99% phosphorus trichloride, the main impurity being phosphoryl chloride., Impurities that may be present in small amounts (<0.1%) include the arsenic and bromine analogues of phosphorus trichloride. The presence of these impurities and the hydrolysis products does not change the overall toxicity of technical phosphorus trichloride. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear colorless, fuming liquid, Colorless to yellow, fuming liquid. | |

CAS No. |

7719-12-2 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus Trichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phosphorus-trichloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphorous trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M97C0A6S8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-170 °F (EPA, 1998), -93.6 °C, -112 °C, -170 °F | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。